1-Acetyllysergic acid ethylamide, commonly referred to as 1-acetyl-LSD, is a derivative of lysergic acid diethylamide (LSD), a well-known psychedelic compound. This compound features an acetyl group attached to the nitrogen atom of the lysergic acid structure, which is believed to influence its pharmacological properties and psychoactive effects. The compound was first synthesized in the late 1950s by Albert Hofmann, the same chemist who synthesized LSD. Despite its structural similarities to LSD, the pharmacodynamics and psychoactive effects of 1-acetyl-LSD are not as thoroughly understood.
1-Acetyllysergic acid ethylamide is synthesized from lysergic acid derivatives, which can be obtained from natural sources such as the ergot fungus (Claviceps purpurea). The synthesis of this compound involves acylation reactions that modify the basic structure of lysergic acid.
1-Acetyllysergic acid ethylamide belongs to the class of compounds known as ergolines, which are characterized by their indole structure. It is also classified under psychedelic drugs due to its potential psychoactive effects.
The synthesis of 1-acetyllysergic acid ethylamide typically involves acylation reactions where an acetyl group is introduced at the nitrogen atom of lysergic acid derivatives. Various methods have been explored for this synthesis:
The synthesis often requires careful control of temperature and reaction conditions to avoid decomposition. The final product can be isolated through extraction methods involving solvents such as chloroform and subsequent purification techniques including column chromatography.
The molecular formula for 1-acetyllysergic acid ethylamide is , with a molar mass of approximately 365.477 g/mol. The structure includes a complex tetracyclic framework characteristic of ergoline compounds, with an acetyl group attached to the nitrogen atom .
1-Acetyllysergic acid ethylamide can undergo various chemical reactions typical for amides and esters. Key reactions include:
The mechanism by which 1-acetyllysergic acid ethylamide exerts its effects is primarily linked to its interaction with serotonin receptors, particularly the 5-HT_2A receptor. Upon binding, it activates these receptors, leading to alterations in neurotransmitter release and subsequent changes in perception and mood.
Experimental studies suggest that 1-acetyl-LSD may have similar potency to LSD itself, acting as a prodrug that converts into LSD upon metabolism . This conversion implies that its psychoactive effects may be mediated through similar pathways as those for LSD.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds .
1-Acetyllysergic acid ethylamide has garnered interest primarily within scientific research contexts due to its psychoactive properties. Potential applications include:
Despite its potential applications, further research is required to fully understand its pharmacological profile and safety profile in humans.
1-Acetyllysergic acid diethylamide (ALD-52, 1A-LSD) was first synthesized in 1957 by Swiss chemist Albert Hofmann and his colleague Franz Troxler at Sandoz Laboratories during systematic investigations into ergot alkaloid derivatives. Their work aimed to modify the core structure of lysergic acid—a compound derived from the ergot fungus (Claviceps purpurea)—to explore structure-activity relationships. ALD-52 was prepared by acetylation of the indole nitrogen (N1 position) of lysergic acid diethylamide (LSD), resulting in the chemical designation 1-acetyl-N,N-diethyllysergamide [1] [4] [10].
Initial pharmacological screenings in animal models and human subjects (1957–1960) suggested ALD-52 possessed comparable psychoactive potency to LSD. Studies by Rothlin (1957) and Abramson (1959) indicated effects at doses of 0.5–1 μg/kg, with Abramson reporting 91% relative potency to LSD [4] [10]. Notably, Malitz et al. (1960) observed that ALD-52 induced greater alterations in cognition and body image than LSD, though both compounds shared overlapping psychotropic profiles [10]. Early biochemical studies hypothesized that ALD-52 might act as a prodrug, undergoing metabolic deacylation to LSD, though analytical tools of the era could not confirm this pathway [2] [4].
Table 1: Key Structural and Early Pharmacological Properties of ALD-52
Property | Description |
---|---|
IUPAC Name | (6aR,9R)-4-Acetyl-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
Molecular Formula | C₂₂H₂₇N₃O₂ |
First Synthesis | 1957 (Hofmann & Troxler) |
Early Reported Potency | 0.5–1 μg/kg in humans (Rothlin, 1957) |
Putative Mechanism | Prodrug to LSD (hypothesized in 1960s) |
ALD-52 re-emerged in 2016 as a designer drug, coinciding with global scheduling restrictions on classical psychedelics like LSD. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented its first seizure in April 2016, marketed as "Orange Sunshine" – a term historically associated with 1960s LSD [1] [4]. This resurgence was part of a broader trend of novel psychoactive substances (NPS) designed to circumvent drug laws, including homologs like 1P-LSD (1-propanoyl-LSD) and 1B-LSD (1-butanoyl-LSD) [2] [10].
Pharmacological studies post-2016 substantiated ALD-52’s prodrug hypothesis. In vitro assays demonstrated rapid deacylation to LSD by human liver enzymes and serum esterases. In vivo experiments in Sprague-Dawley rats confirmed high plasma LSD concentrations following subcutaneous ALD-52 administration (Halberstadt et al., 2020). Receptor affinity studies revealed ALD-52’s weak direct binding to serotonin receptors (5-HT₂A Kᵢ = 437 nM, vs. LSD’s 14.7 nM), supporting its metabolic activation [2] [4] [10].
Table 2: Metabolic Pathway and Receptor Affinity of ALD-52
Parameter | Finding | Methodology |
---|---|---|
Metabolic Conversion | Rapid deacylation to LSD | In vitro human hepatocyte assays |
Plasma LSD (rats) | >80% of total alkaloids after 60 min | LC-MS after ALD-52 administration |
5-HT₂A Receptor Kᵢ | 437 nM (vs. LSD 14.7 nM) | Competitive binding assays |
Functional Activity | Weak partial agonist/antagonist at 5-HT₂A | Calcium mobilization assays |
ALD-52 occupies a unique niche in psychedelic history. Anecdotal accounts from the 1960s counterculture suggested that "Orange Sunshine" LSD distributed by Nicholas Sand contained ALD-52, though forensic confirmation remains elusive [1] [5]. This association fueled speculation that ALD-52’s smoother psychotropic effects (e.g., reduced anxiety) made it preferable for underground use [9] [10].
Legally, ALD-52 exists in a regulatory gray zone. Unlike LSD, it remains unscheduled under the UN 1971 Convention. However, multiple jurisdictions classify it as an analog:
Table 3: Global Legal Status of ALD-52 (as of 2025)
Jurisdiction | Status | Legal Basis |
---|---|---|
United States | Unscheduled; prosecutable under Analog Act | Federal Analog Act (1986) |
United Kingdom | Class A | Misuse of Drugs Act (1971) |
Germany | NpSG-controlled (production/sale prohibited) | NpSG (2019) |
Singapore | Class A (illegal to possess/consume) | Misuse of Drugs Act |
Denmark | Not explicitly banned; may fall under analog provisions | Euphoriants Act |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8